molecular formula C11H14BrClO B13891217 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene

2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene

Cat. No.: B13891217
M. Wt: 277.58 g/mol
InChI Key: QPLQOGVLYIWOIW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isobutyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-chloro-1-[(2-methylpropyl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4-chloro-1-[(2-methylpropyl)oxy]benzene.

Scientific Research Applications

2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material science: Utilized in the preparation of functionalized polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the transfer of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar structure but lacks the chlorine and isobutyl ether groups.

    4-Chlorobenzyl bromide: Similar structure but lacks the isobutyl ether group.

    2-Bromoethylbenzene: Similar structure but lacks the chlorine and isobutyl ether groups.

Uniqueness

2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is unique due to the presence of both the bromomethyl and isobutyl ether groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of novel compounds with specific properties.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

2-(bromomethyl)-4-chloro-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H14BrClO/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12/h3-5,8H,6-7H2,1-2H3

InChI Key

QPLQOGVLYIWOIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)CBr

Origin of Product

United States

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